

What is the chemical structure of Arctic acid?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arctic acid*
Cat. No.: *B12306440*

[Get Quote](#)

An In-depth Technical Guide to Acetic Acid

Introduction

Acetic acid, systematically named ethanoic acid, is a simple carboxylic acid with the chemical formula CH_3COOH .^{[1][2]} It is a colorless liquid with a distinctive sour taste and pungent smell.^{[2][3]} In its dilute form, it is the main component of vinegar, typically at a concentration of 4-6% in water.^{[4][5]} The anhydrous (water-free) form is known as glacial acetic acid because it solidifies into ice-like crystals at a temperature slightly below room temperature (16.6 °C or 61.9 °F).^{[1][3]} Acetic acid is a fundamental chemical in both biological systems and industrial processes. In biochemistry, the acetyl group derived from acetic acid is central to the metabolism of carbohydrates and fats, primarily through its derivative, acetyl-CoA.^{[6][7]} Industrially, it is a crucial reagent in the production of polymers, solvents, and other chemical intermediates.^{[8][9]}

Chemical Structure and Properties

Acetic acid consists of a methyl group (- CH_3) attached to a carboxyl group (- COOH).^[10] The presence of the carboxyl group allows the molecule to act as a weak acid, capable of donating a proton.^[3]

Physicochemical Properties of Acetic Acid

The following table summarizes the key quantitative data for acetic acid.

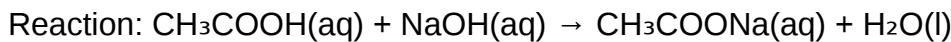
Property	Value	Reference
Molecular Formula	C ₂ H ₄ O ₂	[11]
Molar Mass	60.05 g/mol	[10] [12]
Appearance	Colorless liquid or crystals	[12]
Odor	Strong, pungent, vinegar-like	[3]
Density	1.049 g/cm ³ (liquid)	[3]
Melting Point	16.6 °C (61.9 °F)	[3] [12]
Boiling Point	117-118 °C (244-245 °F)	[12] [13]
Solubility in Water	Miscible	[3]
pKa	4.76	[6]
Flash Point	40 °C (104 °F)	[12]

Experimental Protocols

Industrial Production: Methanol Carbonylation (Cativa™ Process)

The carbonylation of methanol is the most significant industrial method for acetic acid production.[\[6\]](#)[\[14\]](#) The Cativa™ process, developed by BP, is an improvement upon the older Monsanto process and uses an iridium-based catalyst.[\[14\]](#)[\[15\]](#)

Overall Reaction: CH₃OH + CO → CH₃COOH


Detailed Methodology:

- Feed Preparation: Methanol and carbon monoxide are used as the primary feedstocks. The Cativa process is more efficient and can operate with lower water concentrations in the reactor compared to the Monsanto process.[\[15\]](#)
- Reaction: The reaction is carried out in a liquid-phase reactor. The catalyst system consists of an iridium complex, such as [Ir(CO)₂I₂]⁻, and a promoter, typically hydroiodic acid (HI).

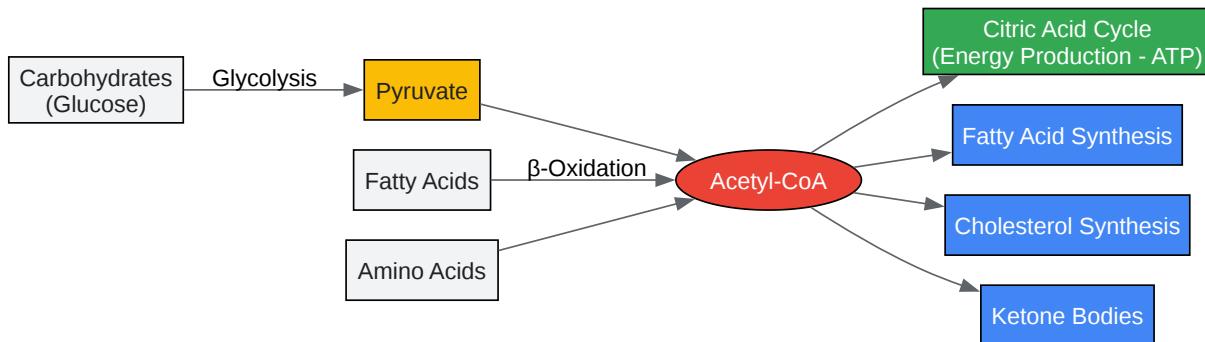
- Catalytic Cycle:
 - The active catalyst reacts with methyl iodide (formed from methanol and HI).
 - This is followed by the insertion of carbon monoxide into the iridium-methyl bond.
 - The resulting acetyl-iridium complex undergoes reductive elimination to release acetyl iodide.
 - Acetyl iodide is then hydrolyzed to produce acetic acid and regenerate the hydroiodic acid promoter.
- Separation and Purification: The product stream from the reactor enters a separation section. Due to the higher stability and activity of the iridium catalyst, the separation process is less complex than in the Monsanto process.[15] The acetic acid is purified through a series of distillation columns to remove water and other byproducts.[15]

Laboratory Analysis: Determination of Acetic Acid in Vinegar via Titration

A common laboratory method to determine the concentration of acetic acid in a vinegar sample is through acid-base titration with a standardized solution of sodium hydroxide (NaOH).[16][17]

Detailed Methodology:

- Preparation of Vinegar Sample:
 - Accurately pipette a specific volume (e.g., 5.00 mL) of the vinegar sample into a volumetric flask (e.g., 100 mL).[18]
 - Dilute the sample with deionized water to the flask's calibration mark and mix thoroughly. [18]
- Titration Setup:

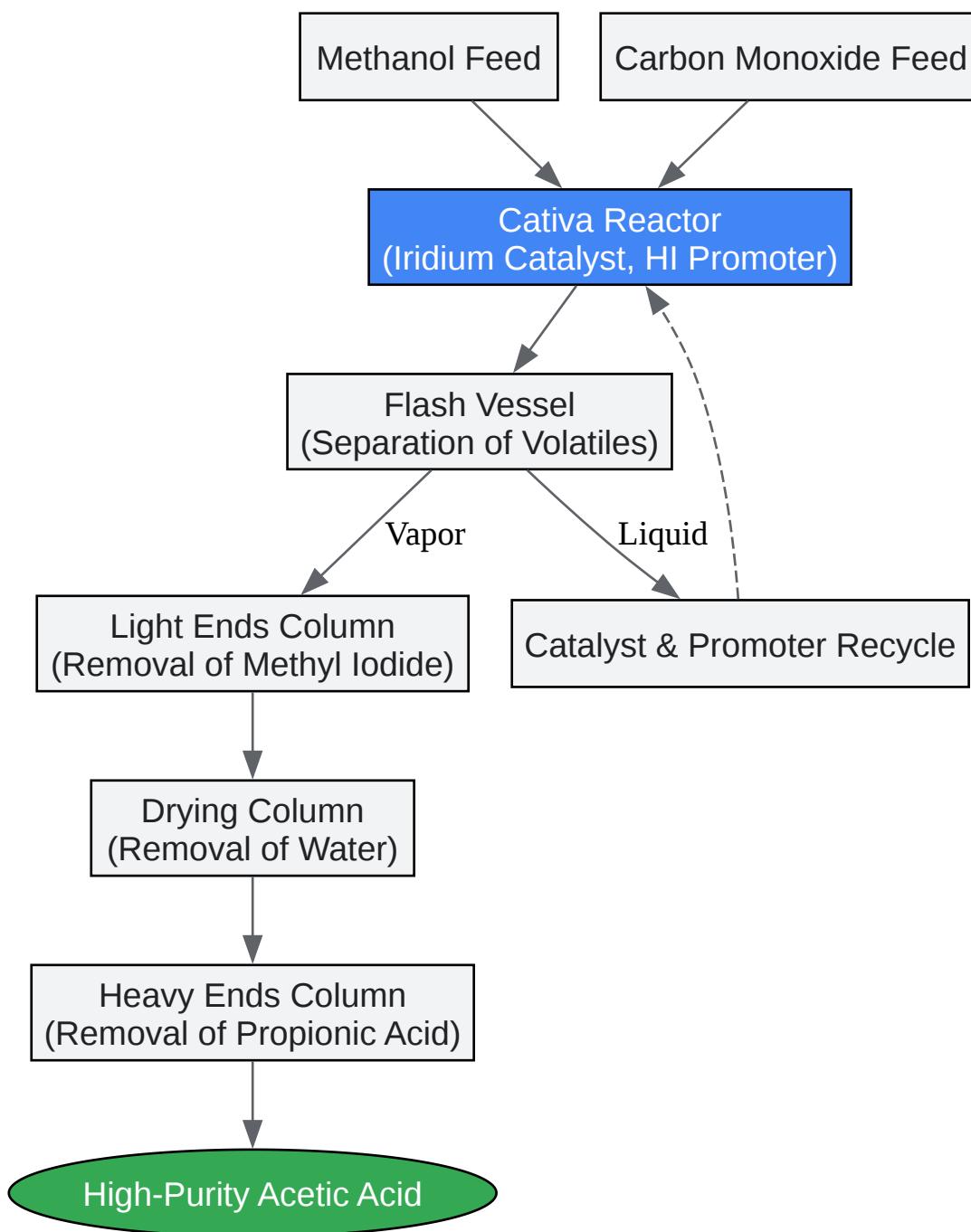

- Rinse a burette with a small amount of the standardized sodium hydroxide solution and then fill the burette. Record the initial volume.
- Pipette a known volume (e.g., 20.00 mL) of the diluted vinegar solution into an Erlenmeyer flask.
- Add 2-3 drops of phenolphthalein indicator to the Erlenmeyer flask.[\[16\]](#)
- Titration Procedure:
 - Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask.[\[17\]](#)
 - Continue adding the titrant until the endpoint is reached. The endpoint is indicated by the first appearance of a faint, persistent pink color.[\[17\]](#)
 - Record the final volume of the NaOH solution in the burette.
- Calculation:
 - Calculate the volume of NaOH used by subtracting the initial volume from the final volume.
 - Determine the moles of NaOH used (moles = Molarity × Volume in Liters).
 - Based on the 1:1 stoichiometry of the reaction, the moles of acetic acid are equal to the moles of NaOH used.[\[16\]](#)
 - Calculate the concentration of acetic acid in the diluted vinegar sample, and then account for the initial dilution to find the concentration in the original vinegar sample.

Signaling Pathways and Metabolic Role

In biological systems, acetic acid exists primarily as its conjugate base, acetate, at physiological pH.[\[6\]](#) Acetate is a key metabolic intermediate that is converted to acetyl-CoA, a central molecule in metabolism.[\[7\]](#) Acetyl-CoA links carbohydrate, fat, and protein metabolism and is essential for cellular energy production and biosynthesis.[\[19\]](#)[\[20\]](#)

Central Role of Acetyl-CoA in Metabolism

Acetyl-CoA is produced from the breakdown of glucose (via pyruvate), fatty acids, and some amino acids.^[20] It then enters the citric acid cycle for energy production or is used as a precursor for the synthesis of fatty acids, cholesterol, and ketone bodies.^{[19][20]}



[Click to download full resolution via product page](#)

Caption: Central role of Acetyl-CoA in cellular metabolism.

Workflow for Industrial Acetic Acid Production

The following diagram illustrates the general workflow for the industrial production of acetic acid via the Cativa™ process.

[Click to download full resolution via product page](#)

Caption: Workflow of the Cativa™ process for acetic acid production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. Acetic Acid | Rupa Health [rupahealth.com]
- 3. Acetic Acid - Structure, Properties, Uses | Turito [turito.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetic acid - Wikipedia [en.wikipedia.org]
- 7. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Preparing Glacial Acetic Acid in a Laboratory Setting [ysxlgacialaceticacid.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetic Acid: Structure, Properties, Formula & Uses Explained [vedantu.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetic Acid | CH₃COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Acetic acid | 64-19-7 [chemicalbook.com]
- 14. Comprehensive Guide: Production Process of Acetic Acid [chemanalyst.com]
- 15. valcogroup-valves.com [valcogroup-valves.com]
- 16. titrations.info [titrations.info]
- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [What is the chemical structure of Arctic acid?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12306440#what-is-the-chemical-structure-of-arctic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com